molecular formula C8H11NO3 B3041950 2-Methoxy-5-(methoxymethoxy)pyridine CAS No. 431942-25-5

2-Methoxy-5-(methoxymethoxy)pyridine

Cat. No. B3041950
CAS RN: 431942-25-5
M. Wt: 169.18 g/mol
InChI Key: JWDZEPQEQCIVJH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethoxy)pyridine is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . More specific physical and chemical properties such as boiling point, solubility, and density are not provided in the available resources.

Scientific Research Applications

Molecular Structure Analysis

One of the primary applications of 2-Methoxy-5-(methoxymethoxy)pyridine and its derivatives in scientific research is the analysis of molecular structures. For example, a study on 2-Methoxy-3,5-dinitropyridine, a related compound, revealed insights into its crystallization in the monoclinic system and its non-planar molecular structure. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which can have applications in various fields including materials science and pharmaceuticals (Punte, Rivero, Cerdeira, & Nudelman, 1990).

Synthesis Improvement

Improvements in the synthesis of related pyridine derivatives are another area of research application. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, a compound with structural similarities, was achieved using a selective chlorinating reagent. Such research contributes to the development of more efficient and selective synthetic routes for pyridine derivatives, which are valuable in chemical manufacturing and drug development (Xia Liang, 2007).

Photophysical Studies and Fluorophores

Studies on 2-methoxy- and 2-morpholino pyridine compounds have explored their photophysical properties, revealing high fluorescence quantum yields in various solvents. These findings indicate potential applications in developing highly emissive fluorophores for uses in bioimaging and optoelectronic devices (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Corrosion Inhibition

Another significant application area is corrosion inhibition. Derivatives of this compound have been studied as potential corrosion inhibitors for metals like mild steel. These studies often involve the assessment of inhibition efficiency and the exploration of the underlying mechanisms, contributing to the development of more effective corrosion inhibitors in industrial settings (Chaitra, Mohana, & Tandon, 2016).

Safety and Hazards

While specific safety and hazard information for 2-Methoxy-5-(methoxymethoxy)pyridine is not available, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-methoxy-5-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDZEPQEQCIVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of 6-methoxypyridin-3-ol (25 g, 0.2 mol) and K2CO3 (82.8 g, 0.6 mol) in DMF (250 mL) was added bromomethyl methyl ether (30 g, 0.24 mmol) slowly at rt for a period of 1 h. The reaction mixture was filtered and the filtrate was concentrated. The residue was purified on silica gel with 25% EtOAc/hexanes as eluent to give 2-methoxy-5-(methoxymethoxy)pyridine (20 g, 59%) as a colorless oil. LRMS (M+H+) m/z 170.1
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
82.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxypyridin-3-ol (20 g, 0.16 mol, 1 eq.) in DMF (200 mL) was added NaH (60% in mineral oil; 9.6 g, 0.24 mol, 1.5 eq.) at 0-5° C. portion-wise. Upon the completion of addition, the mixture was continued to stir at 0-5° C. for 15 min, added chloromethyl methyl ether (15.5 g, 0.19 mol, 1.2 eq.), stirred at 0-5° C. for another 20 min, and quenched with NH4Cl(sat.) solution. The aqueous layer was extracted with EtOAc (3×100 mL) and the combined organic layers were washed with water and brine, dried over Na2SO4, concentrated, and purified on silica gel using 25% EtOAc/hexanes as eluent to give 2-methoxy-5-(methoxymethoxy)pyridine (24.1 g, 89.3%) as a colorless oil. 1H NMR (400 MHz; CDCl3) 7.97 (d, 1H), 7.35 (dd, 1H), 6.70 (d, 1H), 5.12 (s, 2H), 3.91 (s, 3H), 3.51 (s, 3H). LRMS (M+H+) m/z 170.1
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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